molecular formula C8H4BrClN2O B7826021 7-bromo-6-chloro-1H-quinazolin-4-one

7-bromo-6-chloro-1H-quinazolin-4-one

Cat. No.: B7826021
M. Wt: 259.49 g/mol
InChI Key: RFCXXKWROOFQSI-UHFFFAOYSA-N
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Description

Compound 7-bromo-6-chloro-1H-quinazolin-4-one is a chemical entity with significant importance in various scientific fields. It is known for its unique properties and applications, making it a subject of interest in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 7-bromo-6-chloro-1H-quinazolin-4-one involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of specific reagents and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of compound this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound 7-bromo-6-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Compound 7-bromo-6-chloro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound 7-bromo-6-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound 7-bromo-6-chloro-1H-quinazolin-4-one is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

7-bromo-6-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXXKWROOFQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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